N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
N-(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide core. Its structure includes:
- A 2-methoxyphenyl group attached via an amide linkage, contributing to solubility and steric effects.
Properties
Molecular Formula |
C23H16Cl2N2O4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-20-12-15(26-22(28)14-6-8-16(24)17(25)10-14)7-9-18(20)27-23(29)21-11-13-4-2-3-5-19(13)31-21/h2-12H,1H3,(H,26,28)(H,27,29) |
InChI Key |
HXHTXAXTPKLRFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the benzofuran core and the dichlorophenyl group.
Amidation reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Quinones and related compounds.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in substituents, heterocyclic cores, and applications.
Table 1: Structural and Functional Comparison
Structural Variations and Implications
A. Core Heterocycle Modifications
- Benzofuran vs. Benzothiazole : The target compound’s benzofuran core () offers distinct electronic properties compared to benzothiazole derivatives (). Benzofuran’s oxygen atom may enhance hydrogen bonding, whereas benzothiazole’s sulfur could improve lipophilicity.
- Piperidine Derivatives : SR140333 () uses a piperidine scaffold with a 3,4-dichlorophenyl group, suggesting GPCR targeting. The rigid benzofuran core in the target compound may limit conformational flexibility compared to SR140333.
B. Substituent Effects
- Chlorination Patterns : The 3,4-dichlorophenyl group in the target compound and SR140333 enhances hydrophobic interactions, while 2,4-dichlorophenyl in propiconazole () is associated with fungicidal activity.
- Methoxy vs. Nitro Groups : The 2-methoxyphenyl group in the target compound improves solubility relative to the nitro group in 3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide ().
C. Linkage Groups
- Amide vs.
Functional and Application Insights
- GPCR Targeting : The structural similarity to SR140333 and the beta2-adrenergic receptor ligands () suggests the target compound may interact with GPCRs, though its exact target remains unconfirmed.
- Agrochemical Potential: Dichlorophenyl-containing compounds like propiconazole () are widely used in agriculture, hinting at possible agrochemical applications for the target compound.
Biological Activity
N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the known biological activities, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H20Cl2N2O4
- Molecular Weight : 490.34 g/mol
The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dichlorophenyl group is significant as halogenated phenyl groups often enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit antimicrobial properties. A study on similar benzofuran compounds showed promising results against various strains of bacteria and fungi. For instance, compounds with a benzofuran scaffold demonstrated minimal inhibitory concentrations (MICs) as low as 0.039 μg/mL against Staphylococcus aureus and effective antifungal activity against Candida albicans .
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For example, related compounds have shown to inhibit cell proliferation in breast cancer cell lines by targeting specific signaling pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that lead to apoptosis or growth inhibition.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzofuran derivatives:
- A study synthesized a series of benzofuran-3-carbohydrazide derivatives and assessed their activity against Mycobacterium tuberculosis H37Rv strains, reporting significant antimycobacterial activity .
- Another investigation into benzofuran derivatives revealed their potential as anticancer agents through the activation of apoptosis in various cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
